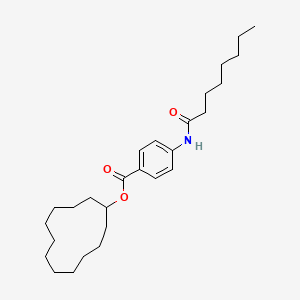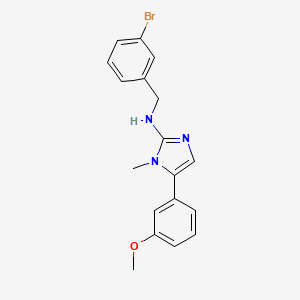![molecular formula C34H19Cl4N3O6 B11561504 bis(4-{(E)-[(2,6-dichlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11561504.png)
bis(4-{(E)-[(2,6-dichlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the formation of the imine group through a condensation reaction between 2,6-dichlorobenzaldehyde and aniline derivatives. This is followed by the introduction of the nitro group and the carboxylate groups through nitration and esterification reactions, respectively. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent quality and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine group can be reduced to an amine group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s imine and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL})BENZENE-1,4-DICARBOXYLATE: Similar structure but lacks the nitro group.
1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-AMINOBENZENE-1,4-DICARBOXYLATE: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both imine and nitro groups in 1,4-BIS({4-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C34H19Cl4N3O6 |
|---|---|
Poids moléculaire |
707.3 g/mol |
Nom IUPAC |
bis[4-[(2,6-dichlorophenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H19Cl4N3O6/c35-26-3-1-4-27(36)31(26)39-18-20-7-12-23(13-8-20)46-33(42)22-11-16-25(30(17-22)41(44)45)34(43)47-24-14-9-21(10-15-24)19-40-32-28(37)5-2-6-29(32)38/h1-19H |
Clé InChI |
IWJZTLYPWVUWSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=C(C=CC=C5Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11561428.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11561439.png)

![2,4-dibromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11561453.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide](/img/structure/B11561459.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11561467.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11561472.png)

![N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11561480.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11561484.png)
![N-(3-bromophenyl)-4-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561488.png)
![1-(2-Butoxyphenyl)-3-[4-(decyloxy)phenyl]urea](/img/structure/B11561496.png)
![5-(4-chlorophenyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B11561498.png)
